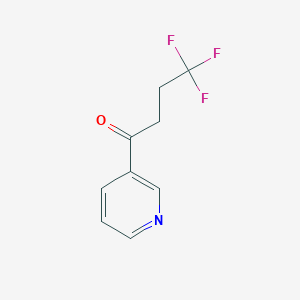
4,4,4-Trifluoro-1-(pyridin-3-yl)butan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4,4,4-Trifluoro-1-(pyridin-3-yl)butan-1-one” is a chemical compound with the molecular formula C9H8F3NO . It is a derivative of pyrrolidine, a five-membered nitrogen heterocycle .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a pyridin-3-yl group attached to a butan-1-one backbone with three fluorine atoms attached to the fourth carbon .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” are not fully detailed in the available resources. It has a molecular weight of 203.16 .Aplicaciones Científicas De Investigación
4,4,4-Trifluoro-1-(pyridin-3-yl)butan-1-one has been found to have potential applications in scientific research. One of the main uses of this compound is as a reference standard for analytical purposes. It can be used as a reference material for the analysis of other cathinones and related compounds in biological samples. Additionally, this compound can be used in the development of new analytical methods for the detection and quantification of cathinones in forensic and toxicological samples.
Mecanismo De Acción
The exact mechanism of action of 4,4,4-Trifluoro-1-(pyridin-3-yl)butan-1-one is not fully understood. However, it is believed to act as a dopamine and norepinephrine reuptake inhibitor, similar to other cathinones. This results in an increase in the levels of these neurotransmitters in the brain, leading to stimulant effects such as increased energy, euphoria, and alertness.
Biochemical and Physiological Effects
The use of this compound has been shown to have various biochemical and physiological effects. In animal studies, it has been found to increase locomotor activity and induce hyperthermia. It has also been shown to increase the levels of dopamine and norepinephrine in the brain. However, the long-term effects of this compound use on the brain and other organs are not yet fully understood.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4,4,4-Trifluoro-1-(pyridin-3-yl)butan-1-one in lab experiments is its high purity and stability. This makes it a reliable reference standard for analytical purposes. Additionally, its relatively low toxicity compared to other cathinones makes it a safer option for use in experiments. However, one of the limitations of using this compound is its limited availability and high cost, which can make it difficult to obtain for some researchers.
Direcciones Futuras
There are several future directions for research on 4,4,4-Trifluoro-1-(pyridin-3-yl)butan-1-one. One area of interest is the development of new analytical methods for the detection and quantification of cathinones in biological samples. Additionally, further studies are needed to fully understand the mechanism of action and long-term effects of this compound use on the brain and other organs. Finally, research on the potential therapeutic uses of this compound is also an area of interest, particularly in the treatment of certain neurological disorders.
Conclusion
In conclusion, this compound, or this compound, is a chemical compound with potential applications in scientific research. Its high purity and stability make it a reliable reference standard for analytical purposes, and its relatively low toxicity compared to other cathinones makes it a safer option for use in experiments. Further research is needed to fully understand its mechanism of action, long-term effects, and potential therapeutic uses.
Métodos De Síntesis
The synthesis of 4,4,4-Trifluoro-1-(pyridin-3-yl)butan-1-one involves the reaction of 4-pyridinylbutan-1-one and trifluoroacetic anhydride in the presence of a catalyst such as aluminum chloride. This reaction results in the formation of this compound as a white crystalline powder. The purity of the compound can be improved by recrystallization using a solvent such as acetone.
Propiedades
IUPAC Name |
4,4,4-trifluoro-1-pyridin-3-ylbutan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3NO/c10-9(11,12)4-3-8(14)7-2-1-5-13-6-7/h1-2,5-6H,3-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANQVODXCSVSYRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)CCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-{[11-(3-Butenoyloxy)undecyl]oxy}benzenecarboxylic acid](/img/structure/B2946441.png)

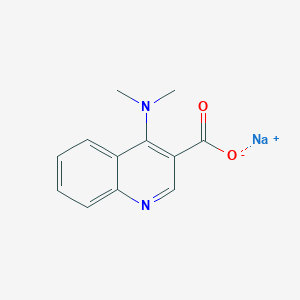
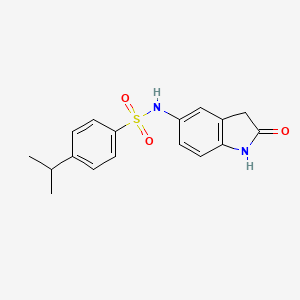

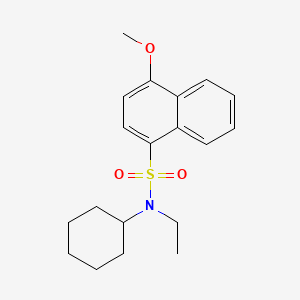
![Methyl 3-[(1,2,3-thiadiazol-4-ylcarbonyl)amino]-2-thiophenecarboxylate](/img/structure/B2946448.png)
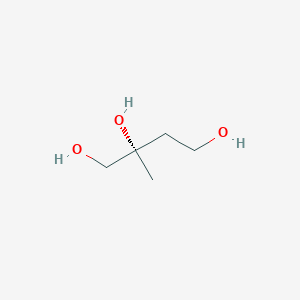
![(Z)-5-nitro-N-(3-propyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide](/img/structure/B2946450.png)
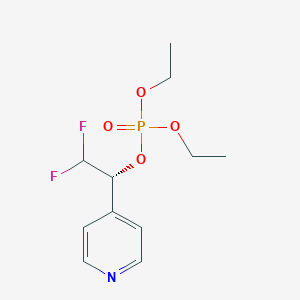
![4-[(Thiophene-2-yl)carbonyl]-1-piperidinecarboxylic acid, 1,1-dimethylethyl ester](/img/structure/B2946452.png)
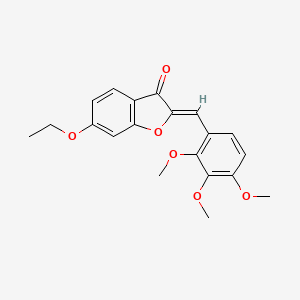
![Ethyl 4-(3-amino-6-methylthieno[2,3-b]pyridine-2-carboxamido)benzoate](/img/structure/B2946457.png)
![4-[4-(4-Chlorophenyl)sulfonyl-2-thiophen-2-yl-1,3-oxazol-5-yl]morpholine](/img/structure/B2946464.png)
